Benzo[a]pyrenetetrol I 2-d8
CAS No.:
Cat. No.: VC0200291
Molecular Formula: C₂₀H₈D₈O₄
Molecular Weight: 320.34
* For research use only. Not for human or veterinary use.
![Benzo[a]pyrenetetrol I 2-d8 -](/images/no_structure.jpg)
Specification
Molecular Formula | C₂₀H₈D₈O₄ |
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Molecular Weight | 320.34 |
Introduction
Chemical Properties of Benzo[a]pyrenetetrol I 2-d8
Structural Comparison with Related Compounds
Benzo[a]pyrenetetrol I 2-d8 belongs to a family of metabolites derived from benzo[a]pyrene. The metabolic pathway of benzo[a]pyrene typically involves initial oxidation by cytochrome P450 enzymes to form benzo[a]pyrene-7,8-oxide. This epoxide can be further hydrolyzed to produce benzo[a]pyrene-7,8-dihydrodiol, which is then converted into the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) .
Table 1: Structural Comparison of Benzo[a]pyrene and Related Metabolites
Compound | Structure Type | Key Features | Biological Significance |
---|---|---|---|
Benzo[a]pyrene | Polycyclic aromatic hydrocarbon | Parent compound; five fused rings | Highly carcinogenic; precursor to reactive metabolites |
Benzo[a]pyrene-7,8-oxide | Epoxide | Oxygen bridge between C7-C8 | First-step metabolite; reactive intermediate |
Benzo[a]pyrene-7,8-dihydrodiol | Diol derivative | Hydroxyl groups at C7 and C8 | Intermediate metabolite; less toxic than epoxides |
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide | Diol epoxide | Hydroxyl groups at C7-C8; epoxide at C9-C10 | Ultimate carcinogen; forms stable DNA adducts |
Benzo[a]pyrenetetrol | Tetrol | Four hydroxyl groups | Hydrolysis product of diol epoxide; biomarker of exposure |
Benzo[a]pyrenetetrol I 2-d8 | Deuterated tetrol | Four hydroxyl groups; eight deuterium atoms | Research standard; metabolic tracer |
Synthesis and Metabolic Pathways
Synthetic Routes
The synthesis of Benzo[a]pyrenetetrol I 2-d8 typically follows a multi-step process starting with benzo[a]pyrene as the base material. The general synthetic pathway involves:
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Oxidation of benzo[a]pyrene to form the corresponding epoxide
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Hydrolysis of the epoxide to form dihydrodiol derivatives
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Secondary oxidation to form diol-epoxides
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Further hydrolysis to form the tetrol
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Deuteration at specific positions using appropriate deuterium sources
Biological Significance and Toxicology
Interaction with Biological Systems
Like its non-deuterated counterpart, Benzo[a]pyrenetetrol I 2-d8 represents a detoxification end product in the metabolic pathway of benzo[a]pyrene. While the parent compound and intermediate metabolites (particularly BPDE) exhibit significant toxicity and carcinogenicity, the tetrol forms generally represent less reactive species.
The biological significance of these compounds lies primarily in their role as biomarkers of exposure to benzo[a]pyrene and other polycyclic aromatic hydrocarbons. Detection of tetrols in biological samples indicates prior exposure to the parent compounds and subsequent metabolic processing.
Benzo[a]pyrenetetrol I 2-d8, as a hydrolysis product of the diol epoxide, represents a post-adduct formation metabolite. While the tetrol itself has limited direct genotoxicity compared to BPDE, its presence serves as an important biomarker for prior DNA damage events. The deuteration does not significantly alter the compound's biological interactions but enhances its utility as an analytical reference standard.
Epigenetic Effects
Recent research has revealed complex effects of benzo[a]pyrene and its metabolites on epigenetic regulation. Studies have demonstrated that benzo[a]pyrene/BPDE exerts a dual-phase regulatory effect on DNA methylation. Acute or high-concentration exposure often results in global demethylation of DNA, associated with inhibition of DNA methyltransferase 1 (DNMT1). Conversely, at specific gene loci, BPDE can form DNA adducts that recruit DNMT3, leading to hypermethylation at specific sites .
These findings suggest a complex interplay between benzo[a]pyrene metabolism and epigenetic regulation, with important implications for understanding the mechanisms of benzo[a]pyrene-induced carcinogenesis beyond direct DNA damage.
Analytical Applications and Research Uses
Use as a Reference Standard
The primary application of Benzo[a]pyrenetetrol I 2-d8 is as a reference standard in analytical chemistry, particularly in the quantification of benzo[a]pyrene metabolites in environmental and biological samples. The deuterium labeling provides a mass shift that allows for precise differentiation between the standard and endogenous compounds during mass spectrometric analysis.
This capability is particularly valuable in exposure assessment studies, where accurate quantification of metabolite levels is essential for establishing dose-response relationships and understanding health risks associated with polycyclic aromatic hydrocarbon exposure.
Metabolic Tracking Studies
The distinct mass difference of Benzo[a]pyrenetetrol I 2-d8 compared to its non-deuterated analog makes it an excellent tool for metabolic tracking studies. Researchers can administer the deuterated compound and follow its transformation through various metabolic pathways, distinguishing it from naturally occurring metabolites.
This approach has been instrumental in elucidating the complex metabolic fate of benzo[a]pyrene in different biological systems and understanding the formation of reactive intermediates responsible for toxicity.
Environmental and Biomonitoring Applications
Environmental monitoring for polycyclic aromatic hydrocarbons often requires sensitive and specific analytical methods. Benzo[a]pyrenetetrol I 2-d8 serves as an internal standard for such analyses, enabling accurate quantification of benzo[a]pyrene and its metabolites in environmental samples.
In biomonitoring applications, the compound helps researchers assess human exposure to benzo[a]pyrene through the measurement of metabolites in blood, urine, or tissues. Current biological monitoring techniques examine these samples for the presence of benzo[a]pyrene metabolites to establish exposure levels .
Table 2: Analytical Applications of Benzo[a]pyrenetetrol I 2-d8
Application | Methodology | Advantage of Deuterated Standard | Research Significance |
---|---|---|---|
Quantitative Analysis | LC-MS/MS | Compensation for matrix effects and recovery variations | Accurate determination of metabolite levels in complex samples |
Metabolic Pathway Studies | Isotope tracing | Distinction between administered compound and endogenous metabolites | Elucidation of transformation pathways and kinetics |
Exposure Assessment | Biomarker analysis | Internal standardization for quantification | Reliable estimation of exposure to parent compound |
Method Validation | Quality control | Known concentration reference | Verification of analytical procedure accuracy |
Pharmacokinetic Studies | Time-course analysis | Tracking of administered compound | Understanding of absorption, distribution, metabolism, and excretion |
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